6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid

Catalog No.
S14021863
CAS No.
M.F
C11H14N2O3
M. Wt
222.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid

Product Name

6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid

IUPAC Name

6-(oxan-4-ylamino)pyridine-3-carboxylic acid

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C11H14N2O3/c14-11(15)8-1-2-10(12-7-8)13-9-3-5-16-6-4-9/h1-2,7,9H,3-6H2,(H,12,13)(H,14,15)

InChI Key

FAIWFPHQIOBPFQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=NC=C(C=C2)C(=O)O

6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid is a heterocyclic compound characterized by a pyridine ring with an amino group and a carboxylic acid functional group. Its molecular formula is C11H14N2O3, and it has a molecular weight of approximately 222.24 g/mol. This compound features a unique oxan (tetrahydropyran) moiety, which contributes to its structural and functional properties. The presence of the oxan group enhances its solubility and potential interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology .

The reactivity of 6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid can be attributed to its functional groups:

  • Amine Group: The amino group can participate in nucleophilic substitution reactions, allowing it to react with electrophiles.
  • Carboxylic Acid Group: This group can undergo typical acid-base reactions, esterification, and amidation, making it versatile for further chemical modifications.
  • Oxan Ring: The oxan ring can be involved in ring-opening reactions under certain conditions, potentially leading to new derivatives.

These reactions can be exploited in synthetic pathways to create more complex molecules or to modify the compound for enhanced biological activity.

Research indicates that 6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid exhibits various biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.
  • Antitumor Activity: There are indications that derivatives of pyridine carboxylic acids can exhibit cytotoxic effects on cancer cells, making this compound a candidate for further investigation in cancer therapy.
  • Enzyme Inhibition: The structural features may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways.

Further studies are required to elucidate the precise mechanisms of action and the full range of biological effects.

The synthesis of 6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid typically involves multi-step organic reactions. Some common methods include:

  • Amidation Reaction: Starting from 6-bromo or 6-chloropyridine-3-carboxylic acid, an oxan derivative can be introduced through nucleophilic substitution with an appropriate amine.
  • Oxidative Cyclization: A precursor containing an oxan moiety can be cyclized under oxidative conditions to form the final product.
  • Direct Amination: Utilizing oxan derivatives directly with pyridine carboxylic acids under specific conditions to yield the desired compound.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that could enhance its properties.

6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for drug development targeting infectious diseases or cancer.
  • Agricultural Chemicals: Its antimicrobial properties could be explored for use in agrochemicals to protect crops from bacterial infections.
  • Chemical Probes: The unique structure makes it suitable as a chemical probe in biochemical assays to study enzyme interactions and metabolic pathways.

Studies focusing on the interactions of 6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid with biological macromolecules are essential for understanding its pharmacological profile:

  • Protein Binding Studies: Investigating how this compound binds to proteins can provide insights into its mechanism of action and therapeutic potential.
  • Receptor Interaction: Evaluating its affinity for specific receptors could elucidate its role in signaling pathways.
  • Metabolic Stability: Understanding how this compound is metabolized in vivo will inform its viability as a drug candidate.

Several compounds share structural similarities with 6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid, each possessing unique properties:

Compound NameMolecular FormulaKey Features
6-Aminopyridine-3-carboxylic acidC6H7N2O2Lacks oxan moiety; known for neuroprotective effects
4-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acidC12H15NO4Contains methoxy group; potential for enhanced solubility
6-Methylpyridine-3-carboxylic acidC7H9NO2Methyl substitution alters biological activity; simpler structure

The uniqueness of 6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid lies in its combination of the oxan ring and amino-pyridine structure, which may confer distinct pharmacological properties compared to these similar compounds.

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

222.10044231 g/mol

Monoisotopic Mass

222.10044231 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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